molecular formula C10H18N2O2 B13981316 Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate

Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate

Cat. No.: B13981316
M. Wt: 198.26 g/mol
InChI Key: KPKRSRUTSXVYJK-XFFZJAGNSA-N
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Description

Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclopropyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine carboxylate with a cyclopropyl-containing aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and tert-butyl-containing molecules. Examples include tert-butyl hydrazine carboxylate and cyclopropyl hydrazine derivatives.

Uniqueness

Tert-butyl (e)-2-(1-cyclopropylethylidene)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(Z)-1-cyclopropylethylideneamino]carbamate

InChI

InChI=1S/C10H18N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)/b11-7-

InChI Key

KPKRSRUTSXVYJK-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC(C)(C)C)/C1CC1

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1CC1

Origin of Product

United States

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